REACTION_CXSMILES
|
ClC1C(C(C2C=C3C(C=CC(C4C=CC=CC=4)=N3)=CC=2)N2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]2=[O:19])=NC=CN=1.[NH2:36][NH2:37].C(Cl)Cl.CC[OH:43]>>[C:17]([NH:36][NH2:37])(=[O:18])[C:16]1[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=1)[C:10]([OH:19])=[O:43]
|
Name
|
|
Quantity
|
1.536 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)C(N1C(C2=CC=CC=C2C1=O)=O)C1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
335 μL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |